molecular formula C24H24N4O2S B2353734 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 537668-62-5

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2353734
CAS No.: 537668-62-5
M. Wt: 432.54
InChI Key: KNODUUNQICMABS-UHFFFAOYSA-N
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Description

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrimidoindole core, which is known for its biological activity, and an azepane ring, which contributes to its chemical reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation may begin with the condensation of a phenyl-substituted indole derivative with a suitable azepane-containing reagent, followed by oxidation and thiolation steps to introduce the thioether linkage .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, such as gold catalysts, to facilitate key steps in the synthesis, and the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidoindole derivatives and azepane-containing molecules. Examples include:

Uniqueness

What sets 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one apart is its combination of a pyrimidoindole core with an azepane ring and a thioether linkage. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c29-20(27-14-8-1-2-9-15-27)16-31-24-26-21-18-12-6-7-13-19(18)25-22(21)23(30)28(24)17-10-4-3-5-11-17/h3-7,10-13,25H,1-2,8-9,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNODUUNQICMABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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